molecular formula C13H10N2O B8488634 5-phenoxy-1H-pyrrolo[2,3-b]pyridine

5-phenoxy-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8488634
M. Wt: 210.23 g/mol
InChI Key: BZNQGRSEUXTOEW-UHFFFAOYSA-N
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Patent
US08268858B2

Procedure details

To 1H-Pyrrolo[2,3-b]pyridin-5-ol (6, 645 mg, 4.81 mol) and copper(I) oxide (860 mg, 6.0 mmol) in pyridine (10 mL), bromobenzene (31, 422 uL, 4.01 mmol) was added. The mixture was heated to 115° C. for 24 hours. The reaction mixture was treated with 1N HCl and extracted with ethyl acetate. The organic layer was washed with NH4OH/NH4Cl (1:4), saturated aqueous NH4Cl twice, water, and brine, dried over anhydrous magnesium sulfate, filtrated and concentrated. The desired compound was isolated with silica gel column chromatography (50-70% ethyl acetate/hexane) to provide the compound (P-0035, 88 mg, 10%). MS (ESI) [M+H+]+=211.2.
Quantity
645 mg
Type
reactant
Reaction Step One
Quantity
422 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
860 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2=[N:6][CH:7]=[C:8]([OH:10])[CH:9]=[C:4]2[CH:3]=[CH:2]1.Br[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.Cl>N1C=CC=CC=1.[Cu-]=O>[O:10]([C:8]1[CH:9]=[C:4]2[CH:3]=[CH:2][NH:1][C:5]2=[N:6][CH:7]=1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
645 mg
Type
reactant
Smiles
N1C=CC=2C1=NC=C(C2)O
Name
Quantity
422 μL
Type
reactant
Smiles
BrC1=CC=CC=C1
Name
Quantity
10 mL
Type
solvent
Smiles
N1=CC=CC=C1
Name
Quantity
860 mg
Type
catalyst
Smiles
[Cu-]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with NH4OH/NH4Cl (1:4), saturated aqueous NH4Cl twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
water, and brine, dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C2C(=NC1)NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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